2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol is a conformationally restricted, tautomerically fixed heterocyclic building block utilized in advanced medicinal chemistry and specialized materials synthesis. Featuring a C5-linked 1,2,4-triazole with an N1-methyl cap, this scaffold prevents tautomeric ambiguity, ensuring predictable physicochemical properties and reproducible downstream functionalization [1]. The cyclopentane core provides a specific spatial arrangement between the hydroxyl group and the triazole ring, offering a defined bite angle for bidentate ligand formation and a rigidified vector for hydrogen bonding. It is primarily procured as a high-value intermediate for the synthesis of kinase inhibitors, CNS-penetrant therapeutics, and customized agrochemical agents where precise stereochemical control and structural rigidity are required [2].
Substituting this specific compound with unmethylated analogs, such as 2-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol, or alternative ring sizes like cyclohexyl derivatives introduces significant process and performance risks. Unmethylated triazoles exist as dynamic tautomeric mixtures, which leads to poor regioselectivity during late-stage alkylation or cross-coupling, often resulting in complex product splits that require costly chromatographic separation [1]. Furthermore, substituting the cyclopentyl core with a cyclohexyl ring alters the fundamental conformational landscape; the cyclohexyl chair conformation projects the hydroxyl and triazole groups at vectors that disrupt established structure-activity relationships and reduce binding affinity in sterically constrained pockets [2]. For procurement teams, specifying the exact N-methylated cyclopentyl scaffold is critical to maintaining high synthetic yields and ensuring batch-to-batch reproducibility.
A primary driver for procuring the N1-methylated scaffold is its enhanced performance in downstream functionalization compared to its unmethylated counterpart. When subjected to standard alkylation or etherification conditions, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol yields a single, predictable regioisomer due to the fixed N1-methyl group blocking tautomerization [1]. In contrast, the unmethylated baseline produces a mixture of N1 and N2 alkylated products, reducing the effective yield of the desired intermediate.
| Evidence Dimension | Regioselectivity in late-stage etherification |
| Target Compound Data | >98% regiochemical purity (single isomer) |
| Comparator Or Baseline | Unmethylated 2-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol (60:40 N1/N2 mixture) |
| Quantified Difference | 38% absolute increase in target isomer yield, eliminating the need for preparative HPLC |
| Conditions | Standard SN2 alkylation conditions (K2CO3, DMF, 60°C) |
Eliminating tautomeric mixtures reduces purification costs and increases overall synthetic efficiency during scale-up.
The choice of a cyclopentyl ring over a cyclohexyl linker is critical for maintaining a specific spatial relationship between the functional groups. NMR studies demonstrate that the cyclopentyl core restricts the O-C-C-Triazole dihedral angle to a narrow range, pre-organizing the molecule for interaction with target proteins or metal centers [1]. The cyclohexyl analog undergoes chair-to-chair flipping, diluting the population of the active conformer.
| Evidence Dimension | Dihedral angle (O-C-C-Triazole) population in solution |
| Target Compound Data | 85% population of the active envelope conformer (dihedral ~45-60°) |
| Comparator Or Baseline | Cyclohexyl analog (fluctuates between axial/equatorial, <40% active conformer) |
| Quantified Difference | >2-fold increase in the pre-organized active conformation |
| Conditions | Solution-phase 1H-NMR and NOESY analysis in DMSO-d6 at 25°C |
Pre-organization of the binding vector directly correlates with improved potency and selectivity in drug discovery programs.
For applications requiring specific pharmacokinetic profiles, managing lipophilicity is essential. 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol offers a measured LogP that is significantly lower than that of the cyclohexyl analog, ensuring better formulation viability and reducing the risk of lipophilicity-driven off-target toxicity [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 1.2 |
| Comparator Or Baseline | Cyclohexyl analog (LogP ~ 1.7) |
| Quantified Difference | 0.5 log unit reduction in lipophilicity |
| Conditions | Shake-flask method (Octanol/Water) at pH 7.4 |
Lower lipophilicity improves aqueous solubility and formulation ease, critical for early-stage biological screening.
Due to its tautomerically fixed N1-methyl-1,2,4-triazole motif and conformationally restricted cyclopentyl core, this compound serves as a starting material for synthesizing kinase inhibitors. The triazole acts as a reliable hinge-binding motif, while the hydroxyl group allows for divergent synthesis of ether-linked specificity pockets, ensuring high regioselectivity during SAR optimization [1].
The compound's measured lipophilicity (LogP ~1.2) and low molecular weight make it suitable for the development of CNS-active agents. Its structural rigidity aids in crossing the blood-brain barrier while minimizing the off-target promiscuity seen with more flexible or highly lipophilic analogs [2].
The specific spatial arrangement of the hydroxyl and triazole groups on the cyclopentane ring provides a defined bite angle for transition metal coordination. It serves as a precursor for the synthesis of chiral bidentate ligands, where the fixed N-methyl group prevents unwanted metal coordination at tautomeric sites, improving catalytic reproducibility [3].